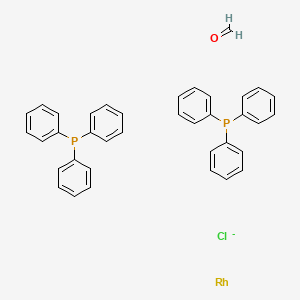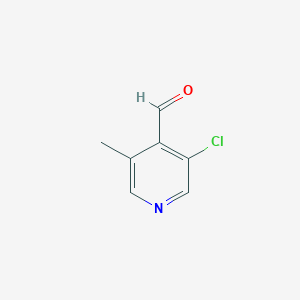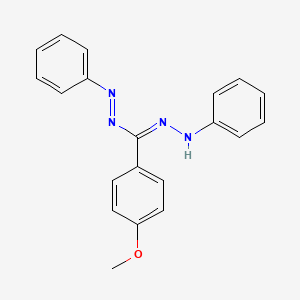
3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-, (4-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- is a fluorinated quinolone derivative. This compound is known for its broad-spectrum antibacterial activity and is commonly used in veterinary medicine. It is a synthetic antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication, transcription, and repair.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the quinoline core. The process may include:
Formation of the Quinoline Core: : This can be achieved through the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Fluorine Atom: : Fluorination can be performed using reagents like Selectfluor or DAST (diethylaminosulfur trifluoride).
Attachment of the Cyclopropyl Group: : Cyclopropanation can be achieved using Simmons-Smith reagents or other cyclopropanation methods.
Introduction of the Piperazine Ring: : The piperazine ring can be introduced through nucleophilic substitution reactions with appropriate precursors.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for efficiency and yield, often using continuous flow chemistry to ensure consistent quality and reduce waste.
化学反应分析
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: : Oxidation reactions can be used to introduce functional groups or modify existing ones.
Reduction: : Reduction reactions can be employed to reduce nitro groups or other oxidized functionalities.
Substitution: : Nucleophilic substitution reactions are used to introduce different substituents on the quinoline core.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles such as amines, alcohols, and halides are used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions include various derivatives of the quinoline core, with modifications at different positions on the ring system.
科学研究应用
This compound has several scientific research applications, including:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Studied for its antibacterial properties and mechanisms of action.
Medicine: : Employed as an antibacterial agent in veterinary medicine.
Industry: : Utilized in the development of new antibiotics and other pharmaceuticals.
作用机制
The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death.
相似化合物的比较
This compound is part of the fluoroquinolone class of antibiotics, which includes other compounds like ciprofloxacin and enrofloxacin. While all fluoroquinolones share similar mechanisms of action, this compound is unique due to its specific structural features, such as the presence of the cyclopropyl group and the ethyl-piperazine moiety. These structural differences can influence its antibacterial spectrum, pharmacokinetics, and resistance profile.
Similar Compounds
Ciprofloxacin: : A widely used fluoroquinolone antibiotic in human medicine.
Enrofloxacin: : Another fluoroquinolone used primarily in veterinary medicine.
Norfloxacin: : A fluoroquinolone with a similar mechanism of action but different structural features.
属性
CAS 编号 |
1241968-97-7 |
|---|---|
分子式 |
C27H30FN3O4 |
分子量 |
479.5432032 |
同义词 |
3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-, (4-Methoxyphenyl)Methyl ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![8-Amino-1-azaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1144064.png)

![7-Vinyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1144067.png)
![Acetamide, 2-(acetylamino)-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B1144069.png)
